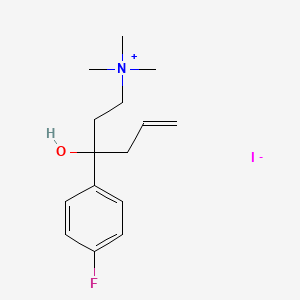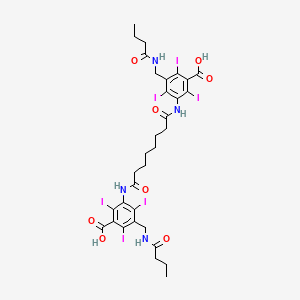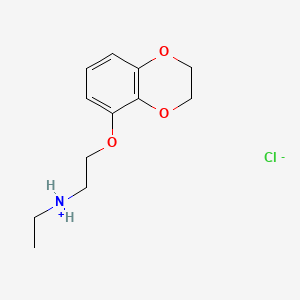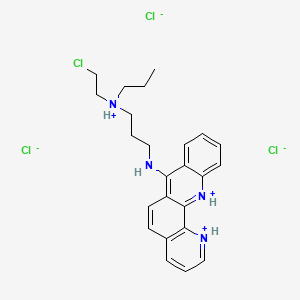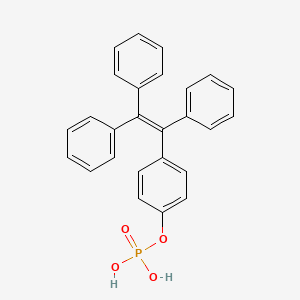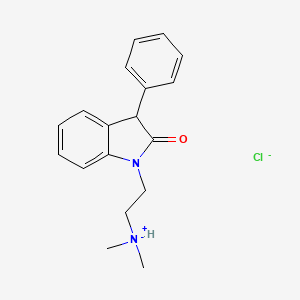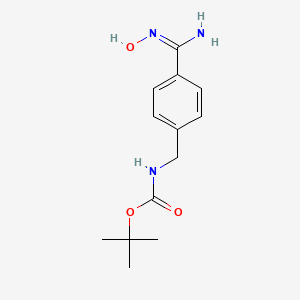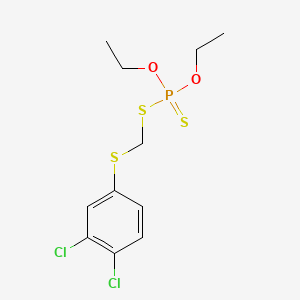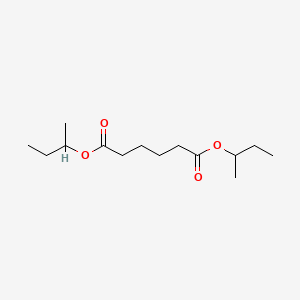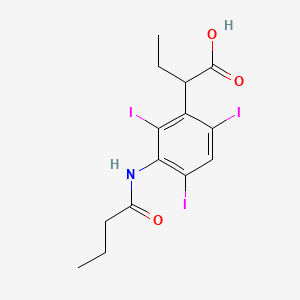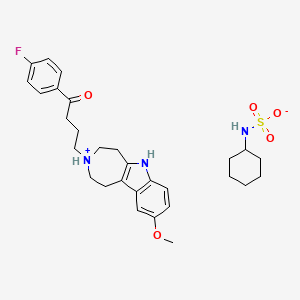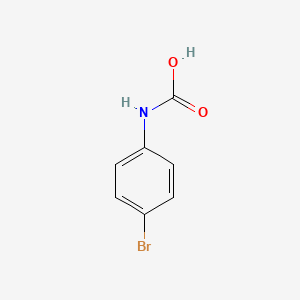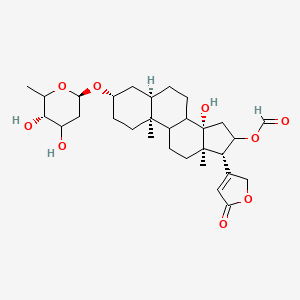
Lanadoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanadoxin, commonly known as digoxin, is a cardiac glycoside derived from the leaves of the digitalis plant. It is primarily used to treat various heart conditions, including heart failure and atrial fibrillation. This compound helps the heart beat more strongly and with a more regular rhythm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanadoxin is typically extracted from the digitalis plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified compound is then crystallized to obtain digoxin in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from digitalis leaves, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .
Analyse Des Réactions Chimiques
Types of Reactions
Lanadoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties .
Applications De Recherche Scientifique
Lanadoxin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Extensively used in clinical research to study its efficacy and safety in treating heart conditions.
Industry: Utilized in the pharmaceutical industry for the production of cardiac medications.
Mécanisme D'action
Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, thereby improving heart function. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, and its inhibition leads to a cascade of effects that ultimately result in improved cardiac output .
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar structure and function but a longer half-life.
Ouabain: A cardiac glycoside with a more potent effect but limited clinical use due to its toxicity.
Deslanoside: A derivative of Lanadoxin with similar pharmacological properties.
Uniqueness
This compound is unique among cardiac glycosides due to its well-established clinical use, relatively short half-life, and extensive research supporting its efficacy and safety. Its ability to improve heart function without significantly increasing mortality makes it a valuable therapeutic agent .
Propriétés
Numéro CAS |
11014-58-7 |
|---|---|
Formule moléculaire |
C30H44O9 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
SMILES isomérique |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


